3-Bromo-7-butylimidazo[1,2-a]pyrazin-8(7h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-7-butylimidazo[1,2-a]pyrazin-8(7h)-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their versatile applications in organic synthesis and drug development due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-butylimidazo[1,2-a]pyrazin-8(7h)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method is the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-a]pyrazine core .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-butylimidazo[1,2-a]pyrazin-8(7h)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while substitution reactions may introduce new functional groups .
Scientific Research Applications
3-Bromo-7-butylimidazo[1,2-a]pyrazin-8(7h)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-7-butylimidazo[1,2-a]pyrazin-8(7h)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Known for its wide range of applications in medicinal chemistry.
Pyrazolo[3,4-b]pyridine: Studied for its synthetic strategies and biological activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Evaluated for its anticancer properties.
Uniqueness
3-Bromo-7-butylimidazo[1,2-a]pyrazin-8(7h)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C10H12BrN3O |
---|---|
Molecular Weight |
270.13 g/mol |
IUPAC Name |
3-bromo-7-butylimidazo[1,2-a]pyrazin-8-one |
InChI |
InChI=1S/C10H12BrN3O/c1-2-3-4-13-5-6-14-8(11)7-12-9(14)10(13)15/h5-7H,2-4H2,1H3 |
InChI Key |
IGACSNUFDPXZBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=CN2C(=CN=C2C1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.